molecular formula C19H12ClN3OS B238556 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide

Katalognummer B238556
Molekulargewicht: 365.8 g/mol
InChI-Schlüssel: MOVMCUAKINHECE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Wirkmechanismus

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide exerts its biological effects by inhibiting the activity of several enzymes and proteins. For example, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been shown to inhibit the activity of PARP-1, an enzyme that is involved in DNA repair and cell survival. In addition, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been found to inhibit the activity of IKKβ, a kinase that is involved in the activation of NF-κB. Furthermore, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been shown to inhibit the aggregation of amyloid-β by binding to its hydrophobic pockets.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been found to induce apoptosis and cell cycle arrest by activating the p53 pathway. Moreover, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In addition, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been shown to improve cognitive function by reducing the aggregation of amyloid-β.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has several advantages for lab experiments. Firstly, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide is a small molecule inhibitor that can be easily synthesized and modified. Secondly, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been extensively studied and has shown promising results in various diseases. However, there are also some limitations to the use of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide in lab experiments. Firstly, the low yield of the synthesis method can limit the availability of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide for research. Secondly, the specificity of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide towards its target enzymes and proteins needs to be further investigated.

Zukünftige Richtungen

There are several future directions for the research of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide. Firstly, the potential of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide as a therapeutic agent for various diseases needs to be further evaluated in preclinical and clinical studies. Secondly, the specificity of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide towards its target enzymes and proteins needs to be further investigated to avoid off-target effects. Moreover, the development of more efficient synthesis methods for N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide can improve its availability for research. Additionally, the modification of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide can lead to the development of more potent and selective inhibitors. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide can provide insights into its safety and efficacy in clinical settings.
Conclusion
In conclusion, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide have been discussed in this paper. The extensive research on N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide highlights its potential as a therapeutic agent and provides insights for further investigation.

Synthesemethoden

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide involves the reaction of 2-chloro-4-nitroaniline with 2-mercaptobenzothiazole to form 2-(4-chloro-2-nitrophenylthio)benzothiazole. This intermediate is then reacted with 4-chloronicotinoyl chloride to obtain N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide. The overall yield of this synthesis method is approximately 20%.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been found to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Moreover, N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide has been investigated for its neuroprotective effects, as it has been shown to inhibit the aggregation of amyloid-β, a protein that is associated with Alzheimer's disease.

Eigenschaften

Produktname

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide

Molekularformel

C19H12ClN3OS

Molekulargewicht

365.8 g/mol

IUPAC-Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H12ClN3OS/c20-15-8-7-13(22-18(24)12-4-3-9-21-11-12)10-14(15)19-23-16-5-1-2-6-17(16)25-19/h1-11H,(H,22,24)

InChI-Schlüssel

MOVMCUAKINHECE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.